5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin
Description
Properties
IUPAC Name |
5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N4/c1-45(2,3)31-21-29(22-32(25-31)46(4,5)6)43-39-17-13-35(49-39)27-37-15-19-41(51-37)44(42-20-16-38(52-42)28-36-14-18-40(43)50-36)30-23-33(47(7,8)9)26-34(24-30)48(10,11)12/h13-28,49-50H,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZLWIFJBMLXKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C=C4)N3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin typically involves the reaction of meso-(3,5-di-tert-butylphenyl)dipyrromethane with appropriate aldehydes under acidic conditions . The reaction conditions often include the use of solvents like dichloromethane and methanol, and the product is usually purified through crystallization . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
5,15-Bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of the porphyrin ring.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Photodynamic Therapy (PDT)
Overview:
Photodynamic therapy utilizes photosensitizers to produce reactive oxygen species (ROS) upon light activation, which can selectively destroy cancer cells. 5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin exhibits significant potential in this area due to its strong absorption in the visible spectrum.
Case Study:
A study demonstrated that this compound effectively targets cancerous cells in vitro when activated by red light. The results indicated a high rate of cell death in treated cells compared to controls, suggesting its efficacy as a PDT agent .
Solar Energy Conversion
Overview:
In the realm of renewable energy, this porphyrin compound is employed in the development of organic photovoltaic cells (OPVs). Its ability to absorb sunlight and convert it into electrical energy enhances the efficiency of these devices.
Data Table: Photovoltaic Performance Metrics
| Parameter | Value |
|---|---|
| Absorption Spectrum Peak | 650 nm |
| Power Conversion Efficiency | 8.5% |
| Stability (hours) | 100+ |
Findings:
Research indicates that incorporating this compound into OPVs leads to improved light absorption and energy conversion efficiency compared to traditional materials .
Catalysis
Overview:
The compound serves as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates. Its application ranges from facilitating oxidation reactions to polymerization processes.
Case Study:
In a catalytic study involving the oxidation of alcohols to aldehydes, this compound was found to significantly enhance reaction rates while maintaining selectivity .
Sensor Technology
Overview:
Due to its optical properties, this porphyrin is utilized in sensor applications for detecting environmental pollutants. Its ability to change fluorescence based on the presence of specific analytes makes it an effective sensor material.
Data Table: Sensor Performance Metrics
| Analyte Detected | Detection Limit |
|---|---|
| Heavy Metals | 0.1 ppm |
| Organic Pollutants | 0.05 ppm |
Findings:
A recent study highlighted the use of this compound in sensors for heavy metals and organic pollutants, demonstrating high sensitivity and specificity .
Mechanism of Action
The mechanism of action of 5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin involves its interaction with molecular targets through its porphyrin ring. The bulky tert-butyl groups can influence the compound’s binding affinity and specificity for certain targets. The pathways involved often include electron transfer processes, which are crucial for its applications in catalysis and photodynamic therapy .
Comparison with Similar Compounds
To contextualize its properties, 5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin is compared below with structurally related porphyrinoids, focusing on crystallographic data, electronic characteristics, and functional behavior.
Structural and Crystallographic Differences
The compound’s structural uniqueness lies in its non-planar macrocycle and steric hindrance from substituents. Key comparisons include:
Key Findings :
- The dihydroporphyrin core introduces bond elongation (1.45 Å vs. 1.42 Å in TPP) due to reduced conjugation, as confirmed by SHELXL-refined structures .
- Steric effects : The ditert-butylphenyl groups induce greater macrocycle distortion (0.32 Å deviation from planarity) compared to TPP (0.12 Å), limiting π-stacking interactions.
Electronic and Spectroscopic Properties
The electronic structure is influenced by both the dihydro core and substituents:
| Compound | λ_max (Q-band, nm) | Fluorescence Quantum Yield | Redox Potential (E₁/₂, V vs. SCE) |
|---|---|---|---|
| This compound | 650 | 0.15 | -1.21 (Oxidation), +0.89 (Reduction) |
| Tetraphenylporphyrin | 515 | 0.02 | -1.45 (Oxidation), +1.12 (Reduction) |
| Chlorin (unsubstituted) | 660 | 0.25 | -1.18 (Oxidation), +0.75 (Reduction) |
Key Findings :
- The dihydro core red-shifts the Q-band (650 nm vs. 515 nm in TPP) due to decreased aromaticity.
- Bulky substituents reduce fluorescence yield (0.15) compared to unsubstituted chlorin (0.25), likely due to enhanced non-radiative decay.
Reactivity and Catalytic Performance
In hydrogenation reactions, the compound’s performance contrasts with other porphyrin-based catalysts:
| Compound | Catalytic Turnover (h⁻¹) | Substrate Scope | Stability (Hours) |
|---|---|---|---|
| This compound | 120 | Alkenes, Alkynes | 50 |
| Metalloporphyrin (Fe-TPP) | 300 | Alkenes only | 20 |
| Unsubstituted Chlorin | 80 | Limited to activated alkenes | 10 |
Key Findings :
- The steric bulk improves catalyst stability (50 hours vs. 20 hours for Fe-TPP) by preventing oxidative degradation.
- Reduced conjugation in the dihydro core broadens substrate scope to alkynes, unlike Fe-TPP.
Biological Activity
5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin is a synthetic porphyrin derivative that has garnered attention for its potential biological activities, particularly in photodynamic therapy (PDT) and as a photosensitizer. This article reviews the compound's biological activity, focusing on its synthesis, photophysical properties, and therapeutic applications based on recent research findings.
- Molecular Formula : C48H54N4
- Molecular Weight : 686.97 g/mol
- CAS Number : 173613-63-3
- Appearance : Purple solid
- Solubility : Soluble in organic solvents
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions to yield the desired porphyrin structure. Various methods have been reported in literature for synthesizing related porphyrins, emphasizing the importance of substituent groups in modulating biological activity.
Photophysical Properties
The compound exhibits significant absorption characteristics in the visible spectrum, making it suitable for applications in PDT. The absorption maxima (λ_max) is typically around 660 nm, which is advantageous for penetrating biological tissues.
Photodynamic Therapy (PDT)
PDT utilizes photosensitizers to generate reactive oxygen species (ROS) upon light activation, leading to cell death in targeted tissues. Research indicates that this compound demonstrates effective photodynamic activity against various cancer cell lines.
-
Mechanism of Action :
- Upon irradiation with light, the compound generates singlet oxygen (), which is responsible for inducing cytotoxic effects.
- The generation rate of singlet oxygen has been shown to be significantly higher than that of traditional photosensitizers like Photofrin II.
-
Efficacy Studies :
- In vitro studies have demonstrated that this porphyrin derivative exhibits potent cytotoxicity against esophageal cancer cells (Eca-109), with an IC50 value of approximately 0.4 μM.
- In vivo studies conducted on tumor-bearing nude mice confirmed the compound's ability to reduce tumor size effectively when combined with light exposure.
Table 1: Summary of Biological Activity Findings
| Study Type | Cell Line | IC50 (μM) | Mechanism | References |
|---|---|---|---|---|
| In Vitro | Eca-109 | 0.4 | Singlet oxygen generation | |
| In Vivo | Tumor-bearing mice | N/A | Photodynamic therapy |
Case Studies
Recent studies have highlighted the effectiveness of this compound in various cancer models:
-
Esophageal Cancer :
- A study demonstrated that treatment with this compound followed by light exposure resulted in significant tumor regression compared to untreated controls.
- Histopathological analyses revealed extensive necrosis in treated tumors.
-
Breast Cancer Models :
- Preliminary results indicate potential efficacy against breast cancer cell lines, warranting further investigation into its application for this malignancy.
Q & A
Basic Research Questions
Q. How is 5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin synthesized, and what purification methods are employed?
- Synthesis : The compound is synthesized via demethylation reactions using boron tribromide (BBr₃) in dry CH₂Cl₂ at -20°C, followed by 24-hour stirring at room temperature. This method ensures regioselective removal of methoxy groups from precursor porphyrins . For steric tuning, meso-ethynyl substituents are introduced to enhance conjugation and electronic properties, as seen in analogous porphyrin systems .
- Purification : Flash column chromatography with CH₂Cl₂ as the eluent is used to isolate the product. Methanol washes are applied to precipitate impurities, yielding high-purity crystals (89.4% yield) .
Q. What spectroscopic and crystallographic techniques confirm the structure of this porphyrin derivative?
- MALDI-TOF-MS : Validates molecular mass and purity by confirming the expected [M+H]⁺ or [M+Na]⁺ peaks .
- ¹H-NMR : Identifies substituent patterns (e.g., tert-butyl protons at δ 1.5–1.7 ppm) and aromatic proton splitting .
- X-ray crystallography : Resolves steric effects of the 3,5-ditert-butylphenyl groups, revealing non-planar porphyrin cores and dihedral angles critical for electronic tuning .
Advanced Research Questions
Q. How do steric and electronic effects from the 3,5-ditert-butylphenyl groups influence its photophysical properties?
- The bulky tert-butyl groups induce significant steric hindrance, distorting the porphyrin core and reducing π-π stacking. This distortion alters absorption spectra (e.g., Q-band shifts) and enhances fluorescence quantum yields compared to planar analogs . Electronic effects are further modulated by ethynyl substituents at the 10- and 20-positions, extending conjugation for light-harvesting applications .
Q. What methodologies enable its application in photoelectronic materials?
- Conjugated systems : The ethynyl groups at the 10- and 20-positions facilitate π-conjugation, making the compound suitable for organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). Device fabrication often involves spin-coating thin films onto ITO substrates .
- Sensor technology : Analogous porphyrins (e.g., carboxyphenyl derivatives) are immobilized on TiO₂ or silica matrices for NO₂ or TNT detection via fluorescence quenching. Similar methods can be adapted for this compound .
Q. How does its thermodynamic stability compare to other porphyrins under oxidative conditions?
- Thermogravimetric analysis (TGA) : Shows decomposition temperatures >300°C, comparable to tetraphenylporphyrin derivatives. The tert-butyl groups enhance solubility in non-polar solvents but do not compromise thermal stability .
- Comparative studies : Substituted porphyrins with electron-withdrawing groups (e.g., sulfonates) exhibit lower stability, while electron-donating groups (e.g., tert-butyl) improve resistance to oxidative degradation .
Methodological Considerations
- Handling : Store under inert atmosphere (N₂/Ar) to prevent oxidation .
- Reaction optimization : Use low temperatures (-20°C) during BBr₃ reactions to avoid over-demethylation .
- Crystallization : Slow evaporation of CH₂Cl₂/hexane mixtures produces diffraction-quality crystals for structural analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
